Pivampicillin

Description

Pivalate ester analog of ampicillin.

This compound is a semisynthetic, orally active pivalate ester of ampicillin with antibacterial activity. Upon absorption, this compound is hydrolyzed into its active form ampicillin by esterases. Ampicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.

Pivalate ester analog of AMPICILLIN.

See also: Amoxicillin (related); Ampicillin (has active moiety); Ampicillin Sodium (related) ... View More ...

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t13-,14-,15+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMIJUDPLILVNQ-ZXFNITATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26309-95-5 (mono-hydrochloride) | |

| Record name | Pivampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045459 | |

| Record name | Pivampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pivampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.54e-02 g/L | |

| Record name | Pivampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33817-20-8 | |

| Record name | Pivampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33817-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033817208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pivampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivampicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVAMPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HLM346LL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pivampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Pivampicillin Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivampicillin hydrochloride is a semi-synthetic, orally active prodrug of the broad-spectrum antibiotic ampicillin. As the hydrochloride salt of the pivaloyloxymethyl ester of ampicillin, it was designed to enhance the oral bioavailability of the parent drug. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, antibacterial activity, and pharmacokinetic profile of this compound hydrochloride. Detailed experimental protocols and structured data summaries are included to support research and development activities in the field of antibacterial drug discovery and formulation.

Chemical Structure and Identification

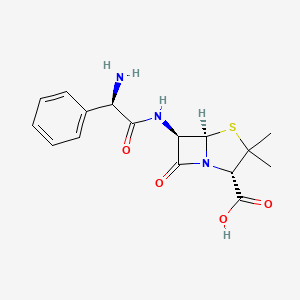

This compound hydrochloride is the hydrochloride salt of 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[1] This esterification of ampicillin at the carboxyl group increases its lipophilicity, facilitating absorption from the gastrointestinal tract.[2] Following absorption, it is rapidly hydrolyzed by esterases in the body to release the active moiety, ampicillin, along with pivalic acid and formaldehyde.[3][4]

The chemical structure of this compound hydrochloride is depicted in the following diagram:

Caption: Chemical structure of this compound hydrochloride.

Table 1: Chemical Identification of this compound Hydrochloride

| Identifier | Value |

| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride[1] |

| CAS Number | 26309-95-5 |

| Molecular Formula | C22H30ClN3O6S |

| Molecular Weight | 500.0 g/mol |

| Synonyms | This compound HCl, Pondocillin, Sanguicillin |

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline powder. Its physicochemical properties are crucial for its formulation and biopharmaceutical performance.

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Melting Point | 155-156 °C (with decomposition) | |

| pKa | ~7.0 | |

| Solubility | Water: Very solubleChloroform: Very solubleEthanol: Freely solublen-Propanol, tert-Butanol, Ethyl ether: Sparingly solubleDMSO: Soluble | |

| Stability | Relatively stable in acidic solutions; hydrolyzes slowly in neutral solutions. |

Antibacterial Activity

The antibacterial activity of this compound is attributable to its active metabolite, ampicillin. Ampicillin is a broad-spectrum beta-lactam antibiotic that inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). The in vitro activity of this compound is therefore represented by the Minimum Inhibitory Concentrations (MICs) of ampicillin.

Table 3: Minimum Inhibitory Concentration (MIC) Values for Ampicillin against Key Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (methicillin-susceptible) | 0.5 | 2 | |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | 0.12 | |

| Haemophilus influenzae (beta-lactamase negative) | 0.5 | 1 | |

| Escherichia coli | 4 | 16 |

Note: MIC values can vary depending on the strain and testing methodology. The values presented are representative.

Pharmacokinetics

The primary advantage of this compound over ampicillin is its improved pharmacokinetic profile following oral administration.

Table 4: Pharmacokinetic Parameters of this compound Hydrochloride in Humans (following a single oral dose equivalent to 250 mg ampicillin)

| Parameter | Value | Reference |

| Bioavailability | ~90% | |

| Peak Plasma Concentration (Cmax) | 6.8 µg/mL | |

| Time to Peak Concentration (Tmax) | 56 minutes | |

| Urinary Excretion (as ampicillin) | 67-73% |

Absorption

This compound is well-absorbed from the gastrointestinal tract. Its increased lipophilicity allows for greater permeation across the intestinal mucosa compared to ampicillin.

Distribution

Once absorbed and converted to ampicillin, the distribution is characteristic of ampicillin, with a volume of distribution slightly larger than the extracellular fluid volume.

Metabolism

This compound is rapidly and extensively hydrolyzed by esterases in the intestinal wall, blood, and other tissues to yield ampicillin, pivalic acid, and formaldehyde. The release of pivalic acid can lead to the formation of pivaloylcarnitine, which is excreted in the urine. Prolonged use of this compound may lead to carnitine deficiency.

Caption: Metabolic pathway of this compound.

Excretion

The active metabolite, ampicillin, is primarily excreted unchanged in the urine. The pivalic acid moiety is excreted as pivaloylcarnitine.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is used to determine the MIC of ampicillin (the active form of this compound) against bacterial isolates.

Caption: Workflow for MIC determination.

Protocol:

-

Preparation of Antibiotic Solutions: Prepare a stock solution of ampicillin sodium salt in a suitable solvent (e.g., sterile distilled water). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Pharmacokinetic Study in Human Volunteers

A typical pharmacokinetic study to evaluate this compound hydrochloride would involve the following steps:

-

Study Design: A randomized, open-label, crossover study design is often employed. Healthy, fasting adult volunteers are recruited.

-

Drug Administration: A single oral dose of this compound hydrochloride (e.g., equivalent to 500 mg of ampicillin) is administered with a standardized volume of water.

-

Blood Sampling: Blood samples are collected into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine Collection: Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored frozen until analysis.

-

Bioanalytical Method: The concentration of ampicillin in plasma and urine samples is determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and renal clearance.

Conclusion

This compound hydrochloride serves as an effective oral prodrug for ampicillin, offering improved bioavailability that leads to higher and more reliable plasma concentrations of the active antibiotic. This technical guide has provided a detailed overview of its chemical structure, physicochemical characteristics, antibacterial spectrum, and pharmacokinetic profile. The inclusion of experimental protocols aims to facilitate further research and development in the context of this important antibacterial agent. Understanding these core properties is essential for the optimal design of formulations and clinical application strategies for this compound hydrochloride.

References

Pivampicillin synthesis pathway and key intermediates

An In-depth Technical Guide to the Synthesis of Pivampicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for this compound, a prodrug of the broad-spectrum antibiotic ampicillin. This compound is the pivaloyloxymethyl ester of ampicillin, a modification that enhances its lipophilicity and improves its oral bioavailability.[1][2] Upon absorption from the gastrointestinal tract, it is rapidly hydrolyzed by esterases in the body to release the active ampicillin molecule.[3][4]

This document outlines the multi-step synthesis process, focusing on the key chemical transformations, intermediates, and associated experimental protocols.

Overall Synthesis Pathway

The manufacturing of this compound is a multi-stage process that begins with the production of the core β-lactam nucleus, 6-aminopenicillanic acid (6-APA), from Penicillin G. This is followed by the synthesis of ampicillin, which is then esterified to yield the final product, this compound. A crucial reagent in the final step is chloromethyl pivalate, which is synthesized separately.

Key Intermediates

The synthesis of this compound relies on several crucial intermediates:

-

6-Aminopenicillanic Acid (6-APA): This is the fundamental building block for the synthesis of many semi-synthetic penicillins. It comprises the characteristic β-lactam ring fused to a thiazolidine ring.

-

Ampicillin: The active pharmaceutical ingredient (API) that is esterified to improve its pharmacokinetic properties.

-

Chloromethyl Pivalate: This reagent serves as the donor of the pivaloyloxymethyl group in the final esterification step.

Synthesis of Key Intermediate: Chloromethyl Pivalate

Chloromethyl pivalate is prepared by the reaction of pivaloyl chloride with paraformaldehyde, typically in the presence of a Lewis acid catalyst such as zinc chloride.

Experimental Protocol: Synthesis of Chloromethyl Pivalate

Materials:

-

Pivaloyl chloride

-

Paraformaldehyde

-

Zinc chloride (catalyst)

Procedure:

-

A mixture of pivaloyl chloride, paraformaldehyde, and a catalytic amount of zinc chloride is prepared.

-

The mixture is stirred and heated to approximately 80°C for 2 hours.

-

After the reaction is complete, the product is purified by vacuum distillation to afford chloromethyl pivalate as a colorless oil.

Quantitative Data: Chloromethyl Pivalate Synthesis

| Parameter | Value | Reference |

| Reactants | Pivaloyl chloride, Paraformaldehyde | [5](--INVALID-LINK--) |

| Catalyst | Zinc Chloride | (--INVALID-LINK--) |

| Reaction Temperature | 80°C | (--INVALID-LINK--) |

| Reaction Time | 2 hours | (--INVALID-LINK--) |

| Yield | 59% | (httpshttps://www.chemicalbook.com/ChemicalProductProperty_EN_CB8362546.htm) |

| Purification Method | Vacuum Distillation | (--INVALID-LINK--) |

Synthesis of Ampicillin from 6-APA

Ampicillin is synthesized by the acylation of the 6-amino group of 6-APA with a side chain derived from D-phenylglycine. Both chemical and enzymatic methods are employed for this conversion.

Chemical Synthesis of Ampicillin

The chemical synthesis often involves the protection of the carboxylic acid group of 6-APA as a silyl ester, followed by acylation with an activated D-phenylglycine derivative, such as D(-)-α-phenylglycyl chloride hydrochloride.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

Urea

-

Methylene chloride (solvent)

-

Triethylamine

-

Trimethylchlorosilane

-

D(-)-α-phenylglycylchloride hydrochloride

Procedure:

-

Triethylamine is added to a stirred suspension of 6-APA and urea in methylene chloride at 20°C.

-

Trimethylchlorosilane is then added over 15 minutes, maintaining the temperature at 20°C. This step forms the silylated 6-APA intermediate.

-

The mixture is stirred for 30 minutes, then the temperature is raised to 40°C and maintained for 60 minutes.

-

The reaction mixture is cooled to -25°C.

-

D(-)-α-phenylglycylchloride hydrochloride is added, and the acylation reaction proceeds.

-

The reaction is followed by hydrolysis and pH adjustment to precipitate the ampicillin product.

-

The resulting ampicillin trihydrate is collected by filtration, washed, and dried.

Enzymatic Synthesis of Ampicillin

The enzymatic approach is considered a greener alternative, utilizing the enzyme Penicillin G Acylase in an aqueous medium under mild conditions. This method avoids the use of harsh chemicals and low temperatures.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

R-phenylglycine methyl ester (PGME) as acyl donor

-

Immobilized Penicillin G Acylase

-

Phosphate buffer (pH 6.5)

Procedure:

-

The synthesis is carried out in a phosphate buffer (pH 6.5) containing the immobilized enzyme.

-

6-APA and PGME are added to the buffer.

-

The reaction is conducted at a controlled temperature (e.g., 35°C) with stirring.

-

The pH is kept constant by the addition of an acid (e.g., 2N HCl).

-

The reaction progress is monitored by HPLC.

Quantitative Data: Ampicillin Synthesis

| Parameter | Chemical Synthesis | Enzymatic Synthesis | Reference |

| Key Reactants | Silylated 6-APA, D(-)-α-phenylglycylchloride HCl | 6-APA, R-phenylglycine methyl ester | (--INVALID-LINK--) |

| Solvent | Methylene Chloride | Phosphate Buffer (aqueous) | (--INVALID-LINK--) |

| Temperature | -25°C to 40°C | 25°C - 35°C | (--INVALID-LINK--) |

| pH | N/A | ~6.5 | (--INVALID-LINK--) |

| Yield | 78.8% (as trihydrate) | Varies (up to 47% conversion reported) | (--INVALID-LINK--) |

Final Step: Synthesis of this compound from Ampicillin

The final stage of the synthesis involves the esterification of the carboxylic acid group of ampicillin with chloromethyl pivalate. This reaction is typically carried out on a salt of ampicillin. An alternative described method starts with a protected ampicillin derivative.

Experimental Protocol: this compound Synthesis (from this compound Tosylate)

This method describes the preparation of the free base of this compound from its tosylate salt.

Materials:

-

This compound tosylate, hydrate

-

Isopropanol

-

Diisopropylethylamine

-

Hexane

Procedure:

-

This compound tosylate, hydrate is stirred in isopropanol at 0°C.

-

Diisopropylethylamine is added dropwise to the suspension.

-

After stirring for 30 minutes, the crystalline precipitate of this compound is collected by filtration.

-

The product is washed with isopropanol and hexane.

-

The final product is air-dried.

Experimental Protocol: this compound Synthesis and Purification (from an Ampicillin derivative)

This protocol outlines the synthesis starting from a protected ampicillin and subsequent purification.

Materials:

-

Pivaloyloxymethyl D(-)-α-aminobenzylpenicillinate, hydrochloride (this compound HCl)

-

Ethyl acetate

-

Aqueous sodium bicarbonate solution

-

Petroleum ether

-

Ether

Procedure:

-

An oily residue containing the crude product is obtained after an initial reaction and evaporation.

-

The residue is washed repeatedly by decantation with petroleum ether to remove unreacted chloromethyl pivalate.

-

The washed residue is dissolved in ethyl acetate.

-

The ethyl acetate solution is washed with aqueous sodium bicarbonate and then with water.

-

The solution is dried and evaporated in vacuo to yield a yellowish gum.

-

The gum is crystallized from ether to yield the final this compound product.

Quantitative Data: this compound Synthesis

| Parameter | Value | Reference |

| Starting Material | This compound tosylate, hydrate / Protected Ampicillin | (--INVALID-LINK--) |

| Key Reagent | Diisopropylethylamine / Chloromethyl pivalate | (--INVALID-LINK--) |

| Purification Steps | Washing with isopropanol and hexane / Solvent extraction and crystallization from ether | (--INVALID-LINK--) |

| Final Product Form | Crystalline solid | Crystalline solid |

| Melting Point | 114-116°C | 114-115°C |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. This compound | C22H29N3O6S | CID 33478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Synthesis, structural analysis and antibacterial activity of a butyl ester derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Pivampicillin in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetics of pivampicillin, a prodrug of ampicillin, in various animal models. This compound is designed to enhance the oral bioavailability of ampicillin, a widely used beta-lactam antibiotic. Understanding its pharmacokinetic profile in different species is crucial for preclinical drug development and translational research. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows.

Introduction: The Prodrug Approach to Enhanced Bioavailability

This compound is the pivaloyloxymethyl ester of ampicillin.[1] As a prodrug, it is a pharmacologically inactive compound that is converted into the active form, ampicillin, within the body.[2] This chemical modification increases the lipophilicity of the ampicillin molecule, leading to improved absorption from the gastrointestinal tract following oral administration.[2] Once absorbed, this compound is rapidly hydrolyzed by esterases present in the blood and tissues to release ampicillin, which then exerts its antibacterial effect.[2] This strategy overcomes the poor oral bioavailability of ampicillin itself.

Mechanism of Action and Metabolic Pathway

The mechanism of action of this compound is a two-step process. First, the inactive prodrug is absorbed and then enzymatically converted to the active drug, ampicillin. Second, ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ampicillin following oral administration of this compound in various animal models.

Table 1: Pharmacokinetics of Ampicillin after Oral this compound Administration in Horses and Foals

| Animal Model | Dose (mg/kg) | Fed/Fasted | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference(s) |

| Horse | 19.9 | Starved | 3.80 | 2 | - | 30.9 | |

| 19.9 | Fed | 5.12 | 1 | - | 35.9 | ||

| Foal (11 days - 4 months) | 19.9 | - | 3.83 - 5.69 | 1 | - | 39.4 - 52.9 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Comparative Oral Bioavailability of Ampicillin and its Prodrugs in Animal Models

| Animal Model | Drug | Bioavailability (%) | Key Findings | Reference(s) |

| Horse | This compound | 31 | This compound and bacampicillin are promising for oral treatment in horses. | |

| Bacampicillin | 39 | |||

| Talampicillin | 23 | |||

| Ampicillin Sodium | 2 | |||

| Rat | Bacampicillin | 3-4 times higher than ampicillin | Prodrugs significantly enhance ampicillin bioavailability. | |

| Dog | Bacampicillin | 3-4 times higher than ampicillin | Prodrugs significantly enhance ampicillin bioavailability. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline typical experimental protocols for the oral administration of this compound and the subsequent analysis of ampicillin in plasma.

Oral Administration Protocols

4.1.1. Oral Gavage in Rats

Oral gavage is a standard method for precise oral dosing in rats.

-

Animal Model: Male/Female rats (specific strain, e.g., Sprague-Dawley), with a specified weight range.

-

Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are typically fasted overnight before dosing.

-

Dosage Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to the desired concentration.

-

Dosing Procedure:

-

The rat is weighed to determine the exact volume of the drug suspension to be administered.

-

The animal is restrained, and a gavage needle of appropriate size is attached to a syringe containing the dose.

-

The gavage needle is gently inserted into the esophagus, and the suspension is delivered directly into the stomach.

-

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected via a cannulated vessel (e.g., jugular vein) or from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

4.1.2. Oral Administration in Dogs

Oral administration in dogs can be achieved through capsules or by mixing the drug with a small amount of food.

-

Animal Model: Male/Female beagle dogs are commonly used due to their docile nature and manageable size.

-

Housing and Feeding: Dogs are housed in standard kennels and are typically fasted overnight prior to drug administration. Water is available at all times.

-

Dosage Formulation: this compound can be administered in gelatin capsules or as a suspension mixed with a small amount of palatable food.

-

Dosing Procedure: The capsule is placed at the back of the dog's tongue, and the mouth is held closed until the dog swallows. If given as a suspension, it is administered orally using a syringe.

-

Blood Sampling: Blood samples are collected from a peripheral vein (e.g., cephalic or saphenous vein) at specified time points.

-

Plasma Processing: Plasma is harvested and stored as described for the rat protocol.

Analytical Method: Quantification of Ampicillin in Plasma by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying ampicillin concentrations in biological matrices.

-

Sample Preparation:

-

Plasma samples are thawed and deproteinized, typically by adding a precipitating agent like acetonitrile or perchloric acid.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used for elution. The pH of the mobile phase is a critical parameter for achieving good peak shape and separation.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at a wavelength of approximately 220-230 nm is standard for ampicillin.

-

-

Quantification: The concentration of ampicillin in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of ampicillin in blank plasma.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study of this compound and the signaling relationship in its mechanism of action.

Conclusion

This compound effectively enhances the oral bioavailability of ampicillin in various animal models, including horses, foals, rats, and dogs. The pharmacokinetic data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and scientists in the field of drug development. The improved absorption characteristics of this compound make it a viable alternative to parenteral ampicillin for the treatment of susceptible bacterial infections in veterinary medicine. Further studies are warranted to establish precise pharmacokinetic parameters in a wider range of species and to explore the full therapeutic potential of this prodrug.

References

Degradation of Pivampicillin: A Technical Guide to Its Products and Chemical Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivampicillin, a pivaloyloxymethyl ester prodrug of ampicillin, is designed to enhance oral bioavailability.[1][2] However, its ester linkage and β-lactam ring are susceptible to degradation under various conditions, impacting its stability and efficacy. This technical guide provides an in-depth analysis of the degradation products of this compound, their chemical nature, and the pathways of their formation. It summarizes quantitative data from stability studies of analogous compounds, details relevant experimental protocols for forced degradation and analysis, and presents visual diagrams of the degradation pathways to support research and drug development efforts.

Introduction

This compound is a semisynthetic antibiotic that functions as a prodrug of ampicillin.[3] Its increased lipophilicity compared to ampicillin facilitates better absorption from the gastrointestinal tract.[3] Post-absorption, it is rapidly hydrolyzed by esterases in tissues and blood to release the active antibacterial agent, ampicillin, along with formaldehyde and pivalic acid.[3] The stability of this compound is a critical factor in its formulation, storage, and therapeutic effectiveness. Understanding its degradation profile is essential for ensuring drug quality and safety.

The primary degradation pathways involve the hydrolysis of the pivaloyloxymethyl ester and the cleavage of the β-lactam ring, a characteristic instability of the penicillin class of antibiotics. These reactions can be influenced by pH, temperature, and the presence of oxidative agents.

Primary Degradation Pathways and Products

The degradation of this compound proceeds through two main pathways:

-

Enzymatic/Chemical Hydrolysis of the Ester Linkage: This is the intended pathway for the in-vivo activation of the prodrug but also a primary route of degradation in aqueous environments. This reaction yields Ampicillin, Pivalic Acid, and Formaldehyde.

-

Hydrolysis of the β-Lactam Ring: Similar to other penicillins, the four-membered β-lactam ring is highly strained and susceptible to nucleophilic attack, particularly by water, leading to its opening. This results in the formation of this compound Penicilloic Acid, which is inactive as an antibacterial agent.

These initial degradation products can undergo further reactions, leading to a complex mixture of related substances.

Chemical Structures of this compound and Its Major Degradation Products

| Compound Name | Chemical Structure | Chemical Nature |

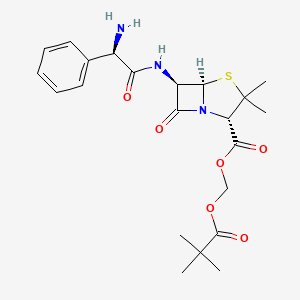

| This compound |

| Pivaloyloxymethyl ester of Ampicillin. A prodrug. |

| Ampicillin |

| Primary active metabolite. A β-lactam antibiotic. |

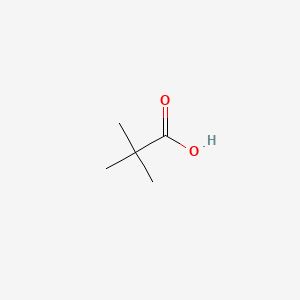

| Pivalic Acid |

| Byproduct of ester hydrolysis. |

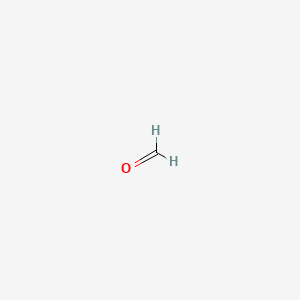

| Formaldehyde |

| Byproduct of ester hydrolysis. |

| This compound Penicilloic Acid | Structure inferred from Ampicillin Penicilloic Acid | Product of β-lactam ring hydrolysis. Inactive. |

Quantitative Analysis of Degradation

A study on Pivmecillinam demonstrated its instability in aqueous solutions, with a half-life of over 24 hours at 4°C, which decreased to approximately 10 hours at 37°C in a pH 6 buffer, highlighting the influence of temperature on the hydrolysis of the pivaloyloxymethyl ester. The degradation of Ampicillin is also well-documented, with significant degradation observed under both acidic and basic conditions.

The following table summarizes expected degradation trends for this compound based on general knowledge of β-lactam antibiotics and data from related compounds. The target for forced degradation studies is typically 5-20% degradation to ensure that degradation products are generated at detectable levels without completely consuming the parent drug.

| Stress Condition | Reagent/Parameters | Expected Primary Degradation Products | Anticipated Extent of Degradation |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Ampicillin, this compound Penicilloic Acid | Moderate to High |

| Base Hydrolysis | 0.1 M NaOH, Room Temp | Ampicillin, this compound Penicilloic Acid | High and Rapid |

| Oxidative | 3% H₂O₂, Room Temp | Oxidized derivatives (e.g., sulfoxides) | Moderate |

| Thermal | 80°C | Ampicillin, this compound Penicilloic Acid | Moderate |

| Photolytic | UV light (e.g., 254 nm) | Various photolytic products | Low to Moderate |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products, based on established protocols for β-lactam antibiotics.

Forced Degradation (Stress Testing) Protocol

Objective: To generate the potential degradation products of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter, calibrated

-

Thermostatic water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw aliquots at various time points (e.g., 30 min, 1, 2, 4 hours), neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light. Dilute a portion for HPLC analysis.

-

Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours. After the specified time, dissolve the solid or dilute the solution to a suitable concentration for HPLC analysis.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark at the same temperature. Dilute a portion for HPLC analysis.

-

Control Sample: A sample of the stock solution diluted with the solvent and kept at room temperature or refrigerated serves as the control.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its degradation products. The following method is adapted from established methods for Ampicillin analysis.

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., LiChrospher 100, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol. For example, an isocratic mobile phase could be a mixture of 0.02 M monobasic sodium phosphate (pH adjusted to 4.5) and acetonitrile (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent drug from all degradation products), linearity, accuracy, precision, and robustness.

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of this compound degradation and a typical experimental workflow for its analysis.

This compound Degradation Pathway

Caption: this compound's primary degradation pathways.

Experimental Workflow for Degradation Analysis

Caption: Workflow for forced degradation and analysis.

Conclusion

The stability of this compound is governed by the susceptibility of its pivaloyloxymethyl ester and β-lactam ring to hydrolysis. The primary degradation products are ampicillin, pivalic acid, formaldehyde, and this compound penicilloic acid. Understanding these degradation pathways and having robust analytical methods to monitor them is crucial for the development of stable and effective this compound formulations. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling better control over the quality and stability of this important antibiotic prodrug. Further studies focusing specifically on the quantitative aspects of this compound degradation under forced conditions are warranted to build upon this foundational knowledge.

References

- 1. High-performance liquid chromatographic analysis of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Assessing Pivampicillin Hydrolysis Rate in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivampicillin is an orally administered prodrug of the broad-spectrum antibiotic, ampicillin.[1][2] Its enhanced lipophilicity leads to improved absorption from the gastrointestinal tract compared to its parent compound.[1][3] Following absorption, this compound is rapidly hydrolyzed by esterases present in blood and other tissues to release the active therapeutic agent, ampicillin.[1] The rate of this hydrolysis is a critical parameter in understanding the pharmacokinetics and bioavailability of this compound. This document provides detailed methodologies for assessing the hydrolysis rate of this compound in various biological matrices.

The hydrolysis of this compound is an enzymatic process, primarily mediated by non-specific esterases. The reaction kinetics can be influenced by the biological matrix, temperature, and pH. Therefore, a standardized in vitro method is essential to determine the rate of conversion of this compound to ampicillin, which is crucial for predicting its in vivo performance and for quality control during drug development.

Data Presentation

The rate of this compound hydrolysis can be quantified by determining its half-life (t½) and the first-order rate constant (k) in different biological matrices. The following table summarizes representative quantitative data from literature.

| Biological Matrix | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Analytical Method | Reference |

| Equine Ileal Contents | 37 | ~30 minutes (for 90% decomposition) | Not Reported | HPLC | |

| Human Serum | 37 | ~2 hours (elimination half-life of ampicillin post-pivampicillin administration) | Not Reported | Not Specified |

Experimental Protocols

Protocol 1: In Vitro this compound Hydrolysis Rate Assessment in Plasma/Serum

This protocol describes a method to determine the rate of this compound hydrolysis in plasma or serum by monitoring the decrease in this compound concentration and the corresponding increase in ampicillin concentration over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound hydrochloride standard

-

Ampicillin standard

-

Human plasma or serum (freshly collected, pooled)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Water (HPLC grade)

-

Heparin or EDTA (for plasma collection)

-

Incubator or water bath (37°C)

-

Microcentrifuge

-

HPLC system with UV or MS/MS detector

-

C18 reverse-phase HPLC column

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of this compound and ampicillin (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.1 to 100 µg/mL).

-

-

Sample Preparation and Incubation:

-

Pre-warm the biological matrix (plasma or serum) to 37°C.

-

Spike the pre-warmed matrix with a known concentration of this compound stock solution to achieve a final concentration within the linear range of the calibration curve (e.g., 10 µg/mL).

-

Immediately after spiking (t=0), withdraw an aliquot (e.g., 100 µL) and quench the enzymatic reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

-

Incubate the remaining spiked matrix at 37°C.

-

Withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). At each time point, quench the reaction as described above.

-

-

Sample Processing for HPLC Analysis:

-

Vortex the quenched samples vigorously for 30 seconds.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

The mobile phase can be a gradient or isocratic mixture of acetonitrile and water with a suitable modifier like formic acid to ensure good peak separation. A common mobile phase composition is a mixture of deionized water acidified with acetic acid (0.1%) and acetonitrile (80:20 v/v).

-

Set the flow rate (e.g., 1.0 mL/min) and the detector wavelength (e.g., 220-254 nm for UV detection).

-

Inject the processed samples and standards onto the HPLC system.

-

Record the peak areas for this compound and ampicillin.

-

-

Data Analysis:

-

Construct calibration curves for this compound and ampicillin by plotting peak area versus concentration.

-

Determine the concentrations of this compound and ampicillin in the samples at each time point using the calibration curves.

-

Plot the natural logarithm of the this compound concentration versus time.

-

The hydrolysis of this compound is expected to follow first-order kinetics. The rate constant (k) can be determined from the slope of the linear regression of the ln(concentration) vs. time plot (slope = -k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Protocol 2: Stability Assessment of this compound in Tissue Homogenates

This protocol can be adapted to assess this compound hydrolysis in tissue homogenates (e.g., liver, intestine) to understand tissue-specific metabolism.

Materials:

-

All materials listed in Protocol 1.

-

Tissue of interest (e.g., liver, intestine) from a relevant species.

-

Homogenization buffer (e.g., PBS with protease inhibitors).

-

Tissue homogenizer (e.g., Dounce or mechanical).

Procedure:

-

Preparation of Tissue Homogenate:

-

Excise the tissue and wash it with ice-cold homogenization buffer.

-

Weigh the tissue and add a specific volume of buffer (e.g., 1:3 w/v).

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove cell debris. The resulting supernatant is the tissue homogenate.

-

-

Incubation and Sample Processing:

-

Follow the same incubation and sample processing steps as described in Protocol 1, substituting the plasma/serum with the prepared tissue homogenate.

-

-

HPLC Analysis and Data Analysis:

-

Perform HPLC analysis and data analysis as outlined in Protocol 1 to determine the hydrolysis rate constant and half-life of this compound in the specific tissue homogenate.

-

Visualizations

Caption: Signaling pathway of this compound hydrolysis.

References

Application Notes and Protocols for In Vivo Dosing of Pivampicillin in Rodent Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivampicillin is a pivaloyloxymethyl ester prodrug of the broad-spectrum penicillin antibiotic, ampicillin.[1][2] Its enhanced lipophilicity leads to improved oral bioavailability compared to ampicillin itself.[1][3] Following oral administration, this compound is rapidly absorbed and subsequently hydrolyzed by esterases in the blood and tissues to release the active therapeutic agent, ampicillin.[3] This efficient conversion makes this compound an attractive option for oral treatment in preclinical studies of bacterial infections.

These application notes provide a comprehensive guide for researchers on the dosing considerations for this compound in rodent infection models. Due to a lack of specific published protocols for this compound in common rodent infection models, this document offers a framework for establishing an effective oral dosing regimen. This includes a review of the mechanism of action, relevant pharmacokinetic data, and detailed protocols for dose-finding studies and common infection models.

Mechanism of Action and Rationale for Use

This compound's efficacy is entirely dependent on its conversion to ampicillin. Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the final stages of cell wall assembly. Inhibition of PBPs leads to a weakened cell wall and ultimately, cell lysis. The primary advantage of using this compound over ampicillin for oral administration in rodent models is its superior absorption from the gastrointestinal tract, leading to higher and more consistent plasma concentrations of ampicillin.

Figure 1: Mechanism of Action of this compound.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of this compound and its active metabolite, ampicillin, is crucial for designing effective dosing regimens.

Table 1: Summary of Relevant Pharmacokinetic Parameters

| Parameter | This compound (as Ampicillin) | Ampicillin (Oral) | Species | Reference |

| Bioavailability | Higher than Ampicillin | ~30-40% | Rat | |

| Time to Peak Concentration (Tmax) | Shorter than Ampicillin | Variable | Rat | |

| Peak Concentration (Cmax) | Higher than Ampicillin | Lower | Rat |

Recommended Protocol for Oral Dose-Finding Study of this compound

Given the absence of established oral this compound doses for specific rodent infection models, a dose-finding study is essential.

Figure 2: Workflow for a Dose-Finding Study.

4.1 Objective

To determine the oral dose of this compound that achieves a target plasma concentration of ampicillin known to be effective against the pathogen of interest in the selected rodent model.

4.2 Materials

-

This compound hydrochloride

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Rodents (specify species, strain, sex, and age)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS or other validated bioanalytical method for ampicillin quantification

4.3 Methodology

-

Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the study.

-

Dose Preparation: Prepare fresh dosing solutions of this compound in the chosen vehicle on the day of the experiment.

-

Grouping: Randomly assign animals to different dose groups (e.g., 25, 50, 100, 200 mg/kg) and a vehicle control group. A minimum of 3-5 animals per time point per group is recommended.

-

Administration: Administer a single oral dose of this compound or vehicle via gavage.

-

Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of ampicillin in plasma samples using a validated analytical method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

-

Dose Selection: Select the dose of this compound that achieves an ampicillin exposure (AUC) comparable to that of an effective parenteral dose of ampicillin in a similar infection model, or a dose that maintains plasma concentrations above the Minimum Inhibitory Concentration (MIC) of the target pathogen for a desired duration.

Protocols for Rodent Infection Models

The following are generalized protocols that can be adapted for use with the selected oral dose of this compound.

5.1 Murine Pneumonia Model

Figure 3: Workflow for a Murine Pneumonia Model.

5.1.1 Objective

To evaluate the efficacy of orally administered this compound in a murine model of bacterial pneumonia.

5.1.2 Materials

-

Pathogenic bacteria (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae)

-

Growth medium (e.g., Tryptic Soy Broth)

-

Mice (specify strain)

-

Anesthetic (e.g., isoflurane)

-

Intratracheal instillation device

-

Selected oral dose of this compound

-

Sterile phosphate-buffered saline (PBS)

-

Tissue homogenizer

-

Agar plates for bacterial enumeration

5.1.3 Methodology

-

Inoculum Preparation: Grow the bacterial strain to mid-log phase, wash, and resuspend in sterile PBS to the desired concentration (e.g., 10^6 - 10^7 CFU/mouse).

-

Infection: Anesthetize mice and instill the bacterial suspension directly into the lungs via non-surgical intratracheal administration.

-

Treatment: At a predetermined time post-infection (e.g., 2-4 hours), begin oral administration of this compound at the selected dose and frequency. A control group should receive the vehicle.

-

Monitoring: Monitor animals for clinical signs of illness and mortality.

-

Efficacy Assessment: At a specified endpoint (e.g., 24 or 48 hours post-treatment), euthanize the animals, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU/g of lung tissue).

5.2 Murine Sepsis/Bacteremia Model

5.2.1 Objective

To assess the efficacy of oral this compound in a murine model of sepsis.

5.2.2 Materials

-

Pathogenic bacteria (e.g., Escherichia coli, Staphylococcus aureus)

-

Growth medium

-

Mice (specify strain)

-

Sterile saline

-

Selected oral dose of this compound

-

Blood collection supplies

5.2.3 Methodology

-

Inoculum Preparation: Prepare the bacterial inoculum as described for the pneumonia model.

-

Infection: Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension.

-

Treatment: Initiate oral this compound treatment at a specified time post-infection (e.g., 1-2 hours).

-

Monitoring: Monitor survival over a defined period (e.g., 72 hours).

-

Efficacy Assessment: In separate satellite groups, collect blood at various time points to determine bacterial load (CFU/mL of blood).

Data Presentation and Interpretation

All quantitative data from these studies should be summarized in tables for clear comparison between treatment and control groups. Statistical analysis should be performed to determine the significance of the observed effects.

Table 2: Example Data Table for Efficacy Study

| Treatment Group | Dose (mg/kg) | Frequency | Mean Bacterial Load (log10 CFU/organ ± SD) | Percent Survival |

| Vehicle Control | 0 | BID | 7.5 ± 0.8 | 0% |

| This compound | 50 | BID | 5.2 ± 1.1 | 60% |

| This compound | 100 | BID | 3.1 ± 0.9 | 90% |

*Indicates a statistically significant difference compared to the vehicle control group.

Conclusion

While direct, published protocols for the oral dosing of this compound in rodent infection models are scarce, the information and methodologies provided in these application notes offer a robust framework for researchers to establish effective and scientifically sound dosing regimens. By conducting a preliminary dose-finding study to determine the pharmacokinetic profile of ampicillin following oral this compound administration, researchers can confidently proceed to efficacy studies in relevant rodent models of bacterial infection.

References

- 1. Efficacy of antimicrobial therapy in experimental rat pneumonia: antibiotic treatment schedules in rats with impaired phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intestinal Absorption Mechanisms of Ampicillin Derivatives in Rats. I. Intestinal Absorption of Ampicillin Derivatives [jstage.jst.go.jp]

Application Notes and Protocols: In Vitro Combination of Pivampicillin with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivampicillin is a pivaloyloxymethyl ester of ampicillin, which enhances its oral bioavailability. In the body, it is rapidly hydrolyzed to ampicillin, its active form. Therefore, in vitro studies on the combination of this compound with other antibiotics are effectively studies of ampicillin combinations. These combinations are investigated to explore potential synergistic effects, combat antibiotic resistance, and broaden the antibacterial spectrum. This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound (as ampicillin) in combination with other antibiotics, primarily focusing on aminoglycosides and β-lactamase inhibitors.

The primary mechanisms of interaction involve the synergistic effect of penicillins and aminoglycosides, where the inhibition of cell wall synthesis by ampicillin facilitates the entry of aminoglycosides to their intracellular target.[1] Additionally, the combination with β-lactamase inhibitors protects ampicillin from degradation by bacterial β-lactamase enzymes, restoring its activity against resistant strains.[1][2]

Data Presentation: Summary of In Vitro Synergy

The following tables summarize the expected outcomes of combining ampicillin (the active form of this compound) with other antibiotics based on published literature. The primary methods for determining synergy are the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index, and time-kill curve analysis.

Table 1: Synergy of Ampicillin with Aminoglycosides against Various Bacteria

| Bacterial Species | Combination | Method | Observed Effect | Reference |

| Lactobacilli (tolerant strains) | Ampicillin + Streptomycin | Time-Kill Assay | Synergistic against 12 of 17 strains | [3] |

| Lactobacilli (tolerant strains) | Ampicillin + Gentamicin | Time-Kill Assay | Synergistic against 15 of 17 strains | [3] |

| Gram-negative organisms | Penicillins + Aminoglycosides | General Review | Generally Synergistic |

Table 2: Synergy of Ampicillin with β-Lactamase Inhibitors against β-Lactamase Producing Bacteria

| Bacterial Species | Combination | Method | Observed Effect | Reference |

| Enterococcus faecalis | Ampicillin + Sulbactam | Time-Kill Assay | 90% killing of all 15 strains at two times the MIC after 24h | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Penicillin G + Sulbactam | Checkerboard Assay | Synergistic against 68% of strains | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Penicillin G + Clavulanic Acid | Checkerboard Assay | Synergistic |

Note: The FIC index is a common measure of synergy. An FIC index of ≤ 0.5 is generally considered synergistic, > 0.5 to 4.0 is considered additive or indifferent, and > 4.0 is antagonistic.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound (as ampicillin) in combination with another antibiotic.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), 2x concentrated

-

Ampicillin stock solution

-

Second antibiotic stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Multichannel pipette

-

Microplate reader (optional, for optical density measurements)

Procedure:

-

Preparation of Antibiotic Solutions:

-

Prepare stock solutions of ampicillin and the second antibiotic at a concentration that is a multiple of the highest concentration to be tested (e.g., 4x or 8x the highest desired concentration).

-

-

Plate Setup:

-

Dispense 100 µL of 2x CAMHB into each well of a 96-well plate.

-

Along the x-axis (columns), create serial dilutions of ampicillin. For example, add a specific volume of the ampicillin stock to the first column and then perform serial two-fold dilutions across the subsequent columns.

-

Along the y-axis (rows), create serial dilutions of the second antibiotic in a similar manner.

-

The result is a matrix of wells containing various concentrations of both antibiotics. The top-left well will have the highest concentration of both drugs, while the bottom-right well will have the lowest. Include wells with each antibiotic alone as controls.

-

-

Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton broth. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with 100 µL of the prepared bacterial suspension.

-

-

Incubation:

-

Incubate the plate at 35°C for 18-24 hours under aerobic conditions.

-

-

Reading Results:

-

Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

-

Calculation of FIC Index:

-

The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

Interpret the results as described in the note above.

-

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides information on the rate of bactericidal activity of an antibiotic combination over time.

Objective: To assess the bactericidal activity of this compound (as ampicillin) in combination with another antibiotic over a 24-hour period.

Materials:

-

Sterile culture tubes or flasks

-

Mueller-Hinton Broth

-

Ampicillin and second antibiotic stock solutions

-

Bacterial inoculum standardized to a starting concentration of approximately 5 x 10⁵ CFU/mL

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony counting

-

Incubator and shaker

Procedure:

-

Preparation of Test Tubes:

-

Prepare tubes containing Mueller-Hinton broth with the desired concentrations of ampicillin alone, the second antibiotic alone, and the combination of both. Include a growth control tube without any antibiotics. Concentrations are typically based on the MIC of the organism (e.g., 0.5x, 1x, 2x, 4x MIC).

-

-

Inoculation:

-

Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation and Sampling:

-

Incubate all tubes at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Counting:

-

Perform serial dilutions of the collected aliquots in sterile saline or PBS.

-

Plate a known volume of each dilution onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies (CFU/mL) on the plates from each time point.

-

Plot the log₁₀ CFU/mL against time for each antibiotic condition.

-

Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial inoculum.

-

Visualizations

Caption: Workflow for the Checkerboard Synergy Assay.

Caption: Workflow for Time-Kill Curve Analysis.

Caption: Logical Relationship of this compound Combination Therapy.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. In vitro effects of beta-lactams combined with beta-lactamase inhibitors against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bactericidal synergy between penicillin or ampicillin and aminoglycosides against antibiotic-tolerant lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Pivampicillin's Effect on Intracellular Pathogens

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the efficacy of Pivampicillin against intracellular bacterial pathogens. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations to facilitate understanding and reproducibility.

Introduction

This compound is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin.[1][2][3][4] It is designed for improved oral bioavailability, being hydrolyzed by esterases in the gastrointestinal tract and other tissues to release the active ampicillin molecule.[1] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and subsequent cell lysis, particularly in actively dividing bacteria.

While β-lactam antibiotics are generally considered to have poor penetration into mammalian cells, the prodrug nature of this compound may facilitate the delivery of ampicillin to the intracellular environment where pathogens can reside. This makes it a candidate for treating infections caused by facultative intracellular bacteria such as Listeria monocytogenes, Salmonella enterica, and some species of Mycobacterium. These protocols are designed to test this hypothesis.

Key Concepts and Experimental Strategy

The overarching goal of these experiments is to determine if this compound can effectively deliver ampicillin into host cells to kill intracellular pathogens. The experimental workflow will involve:

-

Determining the baseline susceptibility of the pathogen to ampicillin using a Minimum Inhibitory Concentration (MIC) assay.

-

Evaluating the ability of this compound to kill bacteria residing within host cells (macrophages) using an intracellular killing assay (Gentamicin Protection Assay).

-

Quantifying the intracellular bacterial load after treatment to assess the efficacy of the antibiotic.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to allow for easy comparison of results.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ampicillin against Common Intracellular Pathogens

| Bacterial Species | Serotype/Strain | Ampicillin MIC (mg/L) | Reference |

| Listeria monocytogenes | Clinical Isolates | 0.25 - 0.5 | |

| Listeria monocytogenes | Serotype 1/2b | 0.25 | |

| Listeria monocytogenes | Serotype 4b | 0.5 | |

| Salmonella Typhimurium | Various | Resistant (MIC > 32) | |

| Mycobacterium tuberculosis | H37Rv | - | |

| Mycobacterium avium | Clinical Isolates | Variable |

Note: The susceptibility of Salmonella species to ampicillin can be highly variable due to the prevalence of resistance.

Table 2: Example Data from an Intracellular Killing Assay

| Treatment | Concentration (mg/L) | Incubation Time (hours) | Intracellular CFU/mL (Log10) | % Reduction in CFU |

| No Treatment | - | 24 | 6.5 | 0% |

| Ampicillin | 10 x MIC | 24 | 5.0 | 96.8% |

| This compound | 10 x MIC (equimolar to Ampicillin) | 24 | 4.5 | 99.0% |

| Gentamicin (Extracellular Control) | 50 | 24 | 6.4 | 1.2% |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of ampicillin against the chosen intracellular pathogen using the broth microdilution method.

Materials:

-

Bacterial isolate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ampicillin stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the bacterial isolate.

-

Inoculate a tube of CAMHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Prepare Antibiotic Dilutions:

-

Perform serial two-fold dilutions of the ampicillin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 128 mg/L to 0.125 mg/L).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the ampicillin dilutions.

-

Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of ampicillin that completely inhibits visible growth of the bacteria.

-

Protocol 2: Intracellular Killing Assay (Gentamicin Protection Assay)

This protocol details the procedure for assessing the intracellular activity of this compound against a pathogen within a macrophage cell line (e.g., J774 or RAW 264.7).

Materials:

-

Macrophage cell line (e.g., J774, RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Intracellular pathogen

-

This compound and Ampicillin stock solutions

-

Gentamicin solution (50-100 mg/L)

-

Sterile water or lysis buffer (e.g., 0.1% Triton X-100)

-

Phosphate-buffered saline (PBS)

-

Sterile 24-well tissue culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Seed the macrophage cell line into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10⁵ cells/well).

-

Incubate overnight at 37°C with 5% CO₂.

-

-

Bacterial Infection:

-

Prepare a bacterial suspension from an overnight culture.

-

Wash the macrophage monolayer with pre-warmed PBS.

-

Infect the macrophages with the bacterial suspension at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio) for 1 hour at 37°C with 5% CO₂ to allow for phagocytosis.

-

-

Removal of Extracellular Bacteria:

-

After the infection period, aspirate the medium and wash the cells three times with warm PBS to remove non-phagocytosed bacteria.

-

Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 50-100 mg/L) and incubate for 1 hour. Gentamicin is cell-impermeable and will kill any remaining extracellular bacteria.

-

-

Antibiotic Treatment:

-

Aspirate the gentamicin-containing medium and wash the cells once with PBS.

-

Add fresh cell culture medium containing the desired concentrations of this compound or Ampicillin (e.g., 0.5x, 1x, 10x MIC). Include a no-treatment control.

-

Incubate the plates for the desired time points (e.g., 2, 6, 24 hours).

-

-

Quantification of Intracellular Bacteria:

-